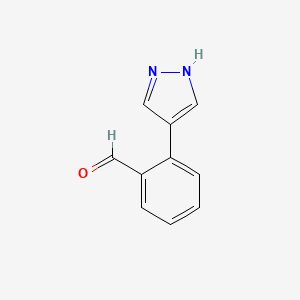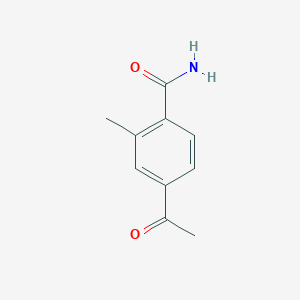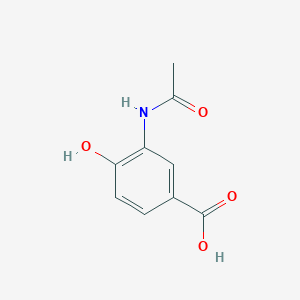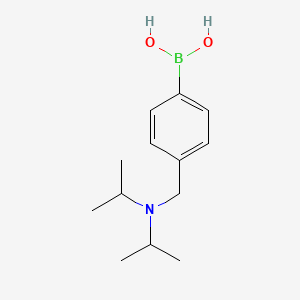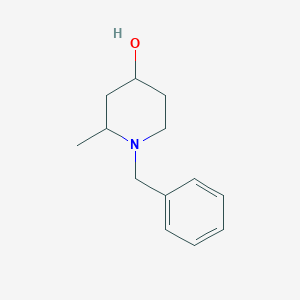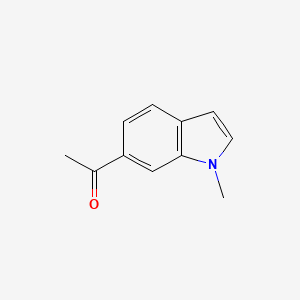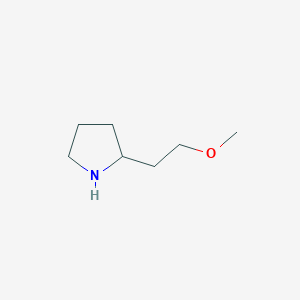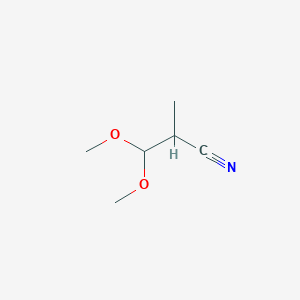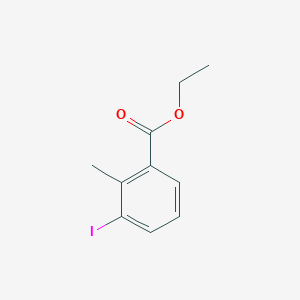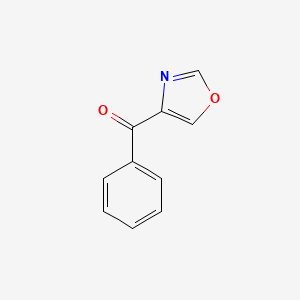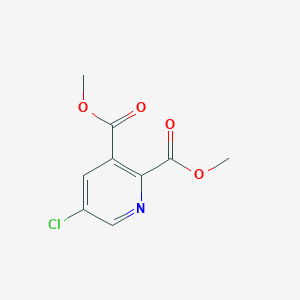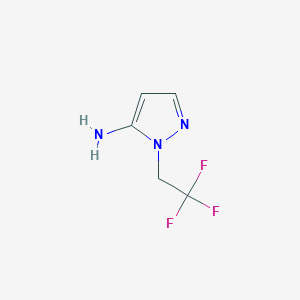
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
“1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine” is likely a fluorinated compound. Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties . They can improve the activity of drugs and have become a hot topic for many researchers.
Synthesis Analysis
While specific synthesis methods for “1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine” were not found, related compounds are typically synthesized by reacting trifluoroethanol with other reagents . For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a powerful trifluoroethylating agent useful for the synthesis of fluorinated amino acids .Molecular Structure Analysis
The molecular structure of “1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine” would likely include a pyrazole ring with a trifluoroethyl group attached. The trifluoroethyl group could potentially enhance the compound’s properties, making it useful in various applications .Chemical Reactions Analysis
Trifluoroethyl compounds can participate in various chemical reactions. For instance, 2,2,2-Trifluoroethyl vinyl ether, an inhaled drug, was prepared by the reaction of trifluoroethanol with acetylene .Physical And Chemical Properties Analysis
Trifluoroethyl compounds typically have unique physical and chemical properties. For example, 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a clear liquid with a boiling point of 92 °C and is miscible with many polar organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization of Pyrazole Derivatives
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine is a member of the pyrazole derivatives, compounds known for their versatile applications in the field of medicinal and material chemistry. Researchers have focused on the synthesis and characterization of various pyrazole derivatives, examining their structural properties and potential bioactivities. For instance, Titi et al. (2020) synthesized and characterized different pyrazole derivatives, studying their crystal structures and theoretical physical and chemical properties. These derivatives showed potential biological activities against breast cancer and microbes, indicating the pharmacological relevance of such compounds (Titi et al., 2020).
Applications in Drug Discovery
The structural versatility and the presence of the trifluoroethyl group in pyrazole derivatives make them promising candidates for drug discovery. Yu et al. (2013) developed a solvent-free synthesis method for creating a library of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals, highlighting the method's efficiency and environmental friendliness. These compounds were recognized as potential candidates for drug discovery, showcasing the significance of pyrazole derivatives in the pharmaceutical sector (Yu et al., 2013).
Potential in Material Science
Apart from their bioactive properties, pyrazole derivatives are also explored for their applications in material science. Shelkovnikov et al. (2019) synthesized formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles and investigated their use as donor building blocks in the synthesis of donor–acceptor dyes. These dyes exhibited potential as chromophores for nonlinear electro-optics, demonstrating the material science applications of pyrazole derivatives (Shelkovnikov et al., 2019).
Catalytic Applications
In the realm of catalysis, Matiwane et al. (2020) explored the use of pyrazolyl compounds in the synthesis of zinc(II) carboxylate complexes. These complexes were successfully utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide. The study underscored the potential of pyrazole derivatives in catalytic applications, contributing to the development of sustainable and eco-friendly polymer materials (Matiwane et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOALQBFRPTQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



